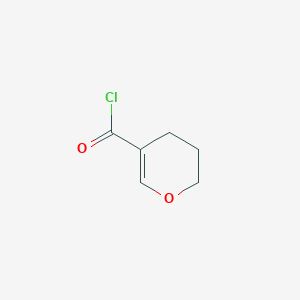
3,4-Dihydro-2H-pyran-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-2H-pyran-5-carbonyl chloride is an organic compound with a heterocyclic structure It is a derivative of 3,4-dihydro-2H-pyran, where a carbonyl chloride group is attached to the fifth carbon of the pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dihydro-2H-pyran-5-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the safety and scalability of the process, given the hazardous nature of phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-2H-pyran-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3,4-dihydro-2H-pyran-5-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions, often in the presence of a base like triethylamine.
Hydrolysis: This reaction typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are commonly used under anhydrous conditions.
Major Products Formed
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
3,4-Dihydro-2H-pyran-5-carboxylic acid: Formed from hydrolysis.
Alcohols: Formed from reduction.
Applications De Recherche Scientifique
3,4-Dihydro-2H-pyran-5-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 3,4-dihydro-2H-pyran-5-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce functional groups into molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: The parent compound, lacking the carbonyl chloride group.
3,4-Dihydro-2H-pyran-5-carboxylic acid: The hydrolysis product of 3,4-dihydro-2H-pyran-5-carbonyl chloride.
3,6-Dihydro-2H-pyran: An isomer with a different position of the double bond.
Uniqueness
This compound is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical reactions
Propriétés
Numéro CAS |
98198-84-6 |
|---|---|
Formule moléculaire |
C6H7ClO2 |
Poids moléculaire |
146.57 g/mol |
Nom IUPAC |
3,4-dihydro-2H-pyran-5-carbonyl chloride |
InChI |
InChI=1S/C6H7ClO2/c7-6(8)5-2-1-3-9-4-5/h4H,1-3H2 |
Clé InChI |
NKRMUZWBOIRPJG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=COC1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


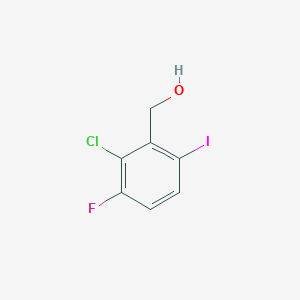
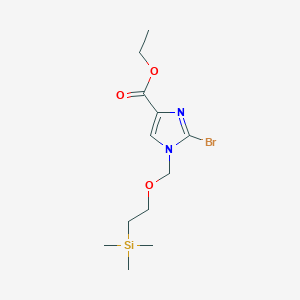
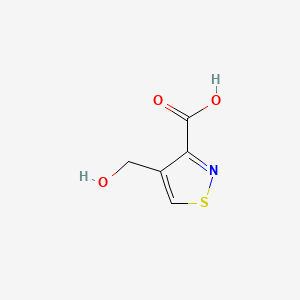

![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)
![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)
![8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13971909.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13971910.png)
![7-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B13971914.png)
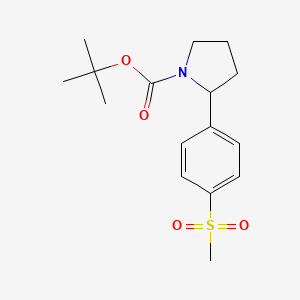

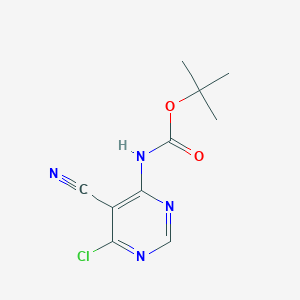
![[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)
![Octanoic acid, 8-[(2,6-dihydroxybenzoyl)amino]-](/img/structure/B13971929.png)
